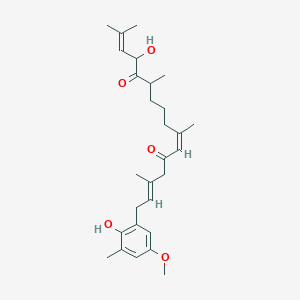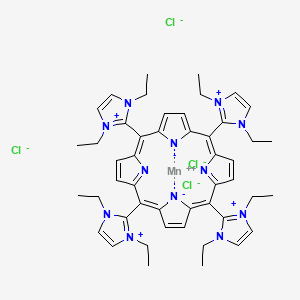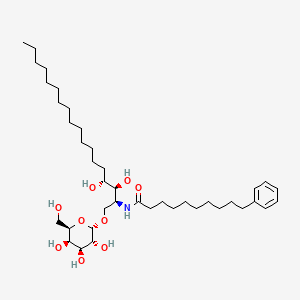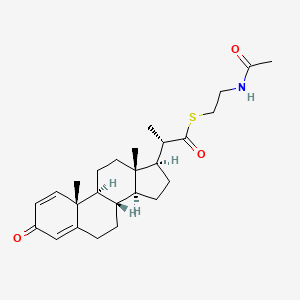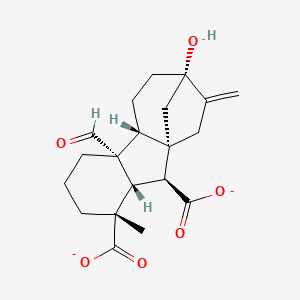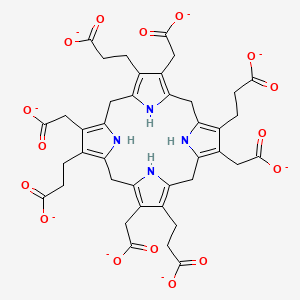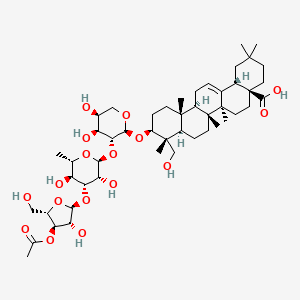
Proximicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proximicin A is a natural product found in Verrucosispora with data available.
Aplicaciones Científicas De Investigación
Breast Cancer Research
Proximicin A has been investigated for its potential in treating breast cancer. A study highlighted its ability to bind with the HER2 gene, which is linked to breast cancer development. The research also analyzed its absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting Proximicin A as a potential breast cancer therapeutic candidate due to its favorable ADME properties (Aung, 2022).
Sustainable Synthesis from Chitin
Proximicin A's sustainable synthesis has been demonstrated from chitin-derived chemicals. This approach is part of the concept of a shell biorefinery, which aims to use components of crustacean shells for producing value-added products like Proximicin A (Sadiq, Chen, Yan, & Sperry, 2018).
DNA Binding and Cytotoxicity
Research has also been conducted on the synthesis of a netropsin-proximicin-hybrid library, evaluating its cytotoxicity and minor groove binding activity. Proximicins A-C have shown moderate cytotoxic activity and influence on cell cycle-regulating proteins (Wolter et al., 2009).
Antitumor Activity
Various studies have explored Proximicin A's antitumor activity. It exhibits cytotoxicity against different carcinoma cell lines, making it a significant focus in anticancer research (Brucoli et al., 2012).
Antibacterial Activity
Proximicin A, along with its family, has been identified for its weak antibacterial activity but strong cytostatic effect against various human tumor cell lines (Fiedler et al., 2008).
Conformational Studies
Investigations into the structure of Proximicin A have been conducted to understand its conformation and mode of action, particularly regarding its cytotoxic activity compared to related compounds like netropsin and distamycin (Denisiuk et al., 2013).
Synthesis and Biological Evaluation
Efficient synthesis methods for Proximicin A have been developed to facilitate its evaluation in antitumor and antibiotic activities. Its synthesis process has been optimized for better yield and potential application in pharmaceuticals (Brucoli et al., 2012).
Propiedades
Nombre del producto |
Proximicin A |
|---|---|
Fórmula molecular |
C12H11N3O6 |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
methyl N-[5-[(5-carbamoylfuran-3-yl)carbamoyl]furan-3-yl]carbamate |
InChI |
InChI=1S/C12H11N3O6/c1-19-12(18)15-7-3-9(21-5-7)11(17)14-6-2-8(10(13)16)20-4-6/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18) |
Clave InChI |
LUNJGRUKBOURFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)N |
Sinónimos |
proximicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



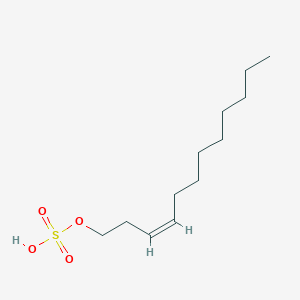
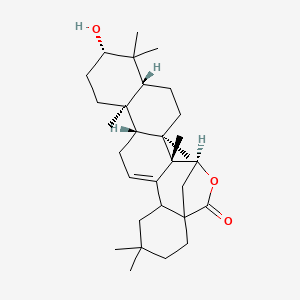
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

